![molecular formula C22H20FN5O2 B2507715 N-(2,4,6-trimetilfenil)-2-(1-(4-fluorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida CAS No. 852450-35-2](/img/structure/B2507715.png)

N-(2,4,6-trimetilfenil)-2-(1-(4-fluorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

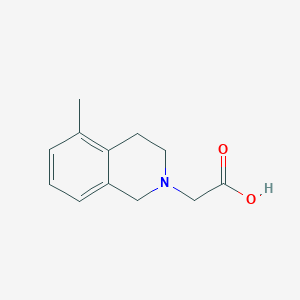

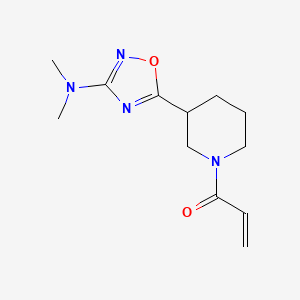

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.

BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introducción a las pirazolo[3,4-b]piridinas

Las pirazolo[3,4-b]piridinas pertenecen a un grupo de compuestos heterocíclicos bicíclicos. Exhiben dos formas tautómeras posibles: el isómero 1H y el isómero 2H. Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas en más de 5.500 referencias (incluidas 2.400 patentes). Estos compuestos son de interés debido a su similitud estructural con las bases púricas como la adenina y la guanina .

Métodos sintéticos

Varias rutas sintéticas conducen a la formación de 1H-pirazolo[3,4-b]piridinas. Los investigadores emplean estrategias que comienzan desde pirazoles o piridinas preformados. La comprensión de estos métodos es esencial para el diseño de síntesis eficientes.

a. Inhibidores de quinasas: Ciertas 1H-pirazolo[3,4-b]piridinas exhiben actividad inhibitoria de quinasas. Los investigadores exploran su potencial como agentes anticancerígenos al dirigirse a quinasas específicas involucradas en las vías de señalización celular.

b. Agentes antiinflamatorios: Las propiedades antiinflamatorias de estos compuestos los convierten en candidatos prometedores para el tratamiento de enfermedades inflamatorias.

c. Actividad antiviral: Algunos derivados muestran efectos antivirales, lo que los hace relevantes para las infecciones virales.

d. Trastornos del SNC: Los investigadores investigan el impacto de las 1H-pirazolo[3,4-b]piridinas en los trastornos del sistema nervioso central (SNC), incluidas las enfermedades neurodegenerativas y las afecciones psiquiátricas.

e. Agentes antiparasitarios: Estos compuestos pueden tener aplicaciones en la lucha contra las infecciones parasitarias.

f. Otros objetivos biológicos: Las 1H-pirazolo[3,4-b]piridinas se han explorado por sus interacciones con otros objetivos biológicos, como enzimas y receptores.

En resumen, las diversas aplicaciones de las 1H-pirazolo[3,4-b]piridinas resaltan su importancia en la química medicinal y el descubrimiento de fármacos . Los investigadores continúan explorando su potencial en diversas áreas terapéuticas, aprovechando su versatilidad estructural y actividad biológica.

Para obtener información más detallada, puede consultar el artículo de revisión de Donaire-Arias et al. titulado "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications" . Además, considere explorar artículos de investigación y patentes relacionados para obtener más información .

Mecanismo De Acción

Target of Action

Similar compounds have shown activity against various types of cancer cells and Mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This suggests that the compound might interact with its targets in a similar manner.

Pharmacokinetics

It’s noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness, suggesting that this compound might have similar characteristics.

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-13-8-14(2)20(15(3)9-13)26-19(29)11-27-12-24-21-18(22(27)30)10-25-28(21)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNQOQPYUYWHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)

![2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2507637.png)

![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2507650.png)

![1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)